6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(1h)-one derivatives have been studied for their antimycobacterial activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium species.
Mode of Action
It’s known that some thieno[2,3-d]pyrimidin-4(1h)-one derivatives exhibit significant antimycobacterial activity . This suggests that these compounds may interact with their targets, leading to the inhibition of essential biochemical processes in the bacteria, thereby exerting their antimicrobial effect.
Biochemical Pathways
Given the antimycobacterial activity of related compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium species.
Result of Action
Related compounds have been found to exhibit antimycobacterial activity , suggesting that this compound may also exert similar effects, leading to the inhibition of Mycobacterium growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one typically involves the reaction of appropriate thieno[2,3-d]pyrimidine precursors with ethyl and isopropyl substituents. One common method includes the use of microwave irradiation to expedite the reaction process. For instance, the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave conditions can yield the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, catalyst choice, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimicrobial and antitubercular activities.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Studied for their antimicrobial properties.
6-Ethynylthieno[2,3-d]pyrimidin-4-anilines: Evaluated for their enzyme inhibition properties.
Uniqueness
6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one stands out due to its specific ethyl and isopropyl substituents, which can influence its biological activity and chemical reactivity. These unique structural features may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
6-ethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-7-5-8-10(14)12-9(6(2)3)13-11(8)15-7/h5-6H,4H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCZOMDZOZVLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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